molecular formula C3H9ClFN B1449940 2-fluoro-N-methylethanamine hydrochloride CAS No. 3832-36-8

2-fluoro-N-methylethanamine hydrochloride

Cat. No. B1449940
Key on ui cas rn: 3832-36-8
M. Wt: 113.56 g/mol
InChI Key: KFHQCRFZHOWKDD-UHFFFAOYSA-N
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Patent
US08410117B2

Procedure details

From 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.93 mmol) and 2-fluoro-N-methylethanamine hydrochloride (991 mg, 8.72 mmol). Yellow oil (1.41 g, 92%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
991 mg
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
1.41 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.Cl.[F:11][CH2:12][CH2:13][NH:14][CH3:15]>>[F:11][CH2:12][CH2:13][N:14]([CH3:15])[C:7]([C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=CC(=C1)C(=O)O
Step Two
Name
Quantity
991 mg
Type
reactant
Smiles
Cl.FCCNC
Step Three
Name
oil
Quantity
1.41 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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